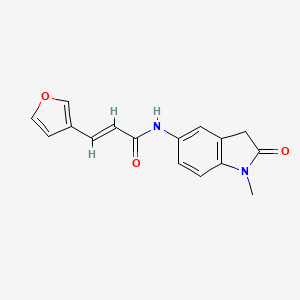

(E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Enantioselective Synthesis

The compound has been used in enantioselective synthesis. For example, marine and terrestrial fungi have been employed in the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide, a closely related compound, to produce a compound with an uncommon CN-bearing stereogenic center. This process highlights the potential of (E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide in organic synthesis and biotransformation studies (Jimenez et al., 2019).

Inhibition of SARS Coronavirus Helicase

A novel chemical compound closely related to (E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide has been discovered to suppress the enzymatic activities of SARS coronavirus helicase. This suggests potential applications in antiviral drug development (Lee et al., 2017).

Pain Management

Research indicates that derivatives of (E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide, such as PAM-2 and DM489, have been found effective in reducing neuropathic pain in animal models. These findings suggest potential therapeutic applications in pain management (Arias et al., 2020).

Photogeneration in Organic Chemistry

A biomimetic approach using photogeneration of oxidopyryliums derived from 3-hydroxyflavones, involving compounds similar to (E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide, has been reported for the synthesis of natural products. This underscores the compound's role in innovative synthetic methodologies (Gerard et al., 2004).

Food Contaminant Mitigation

Studies have investigated methods to mitigate acrylamide and furan, compounds related to (E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide, in food. This is crucial for food safety and public health (Anese et al., 2013).

Potential in Drug Development

(E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide and its derivatives have potential applications in drug development. For instance, they have been investigated for their roles as modulators of nicotinic acetylcholine receptors, which could be significant in developing treatments for various neurological conditions (Targowska-Duda et al., 2019).

properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-3H-indol-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-18-14-4-3-13(8-12(14)9-16(18)20)17-15(19)5-2-11-6-7-21-10-11/h2-8,10H,9H2,1H3,(H,17,19)/b5-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMRDSMMHFEMAM-GORDUTHDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C=CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)/C=C/C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2834448.png)

![7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2834452.png)

![1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B2834453.png)

![2-[Butan-2-yl-[(2-tert-butyltetrazol-5-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2834456.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2834458.png)

![2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2834459.png)

![3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2834461.png)

![5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834463.png)

![2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride](/img/structure/B2834464.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2834466.png)

![3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2834470.png)